molecular formula C20H20BrN3OS B2371329 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 897473-22-2

1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B2371329
CAS RN: 897473-22-2
M. Wt: 430.36
InChI Key: TWZOXAMJRPDNSW-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .


Synthesis Analysis

The synthesis of these derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the design and synthesis of new derivatives with improved biological activity and drugability .

properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZOXAMJRPDNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

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